molecular formula C5H10N4O2 B13909001 (1R,2R)-cyclopropane-1,2-dicarbohydrazide CAS No. 41556-37-0

(1R,2R)-cyclopropane-1,2-dicarbohydrazide

Cat. No.: B13909001
CAS No.: 41556-37-0
M. Wt: 158.16 g/mol
InChI Key: SCWLBXZTXMYTLF-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-cyclopropane-1,2-dicarbohydrazide is a chiral compound with significant interest in various scientific fields. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity. The presence of carbohydrazide groups further enhances its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclopropanation of alkenes using diazo compounds or carbenes, followed by the reaction with hydrazine derivatives to form the carbohydrazide groups .

Industrial Production Methods

Industrial production of (1R,2R)-cyclopropane-1,2-dicarbohydrazide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-cyclopropane-1,2-dicarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane dicarboxylic acids, while reduction can produce cyclopropane diamines .

Mechanism of Action

The mechanism of action of (1R,2R)-cyclopropane-1,2-dicarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-cyclopropane-1,2-dicarbohydrazide is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

CAS No.

41556-37-0

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

(1R,2R)-cyclopropane-1,2-dicarbohydrazide

InChI

InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3-/m1/s1

InChI Key

SCWLBXZTXMYTLF-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)NN)C(=O)NN

Canonical SMILES

C1C(C1C(=O)NN)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.